2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride
Description
2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a bicyclic framework with a seven-membered azaspiro ring and two methoxy groups at the 2-position. While direct data on this compound are absent in the provided evidence, analogous 7-azaspiro[3.5]nonane derivatives are widely utilized in drug discovery due to their conformational rigidity and ability to mimic bioactive motifs . Spirocycles like this are valued for enhancing metabolic stability and target selectivity, making them critical scaffolds in medicinal chemistry .
Properties
IUPAC Name |
2,2-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9;/h11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWQSXWKJBKUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CCNCC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes several characteristic reactions:
Mechanistic Insights
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Oxidation : The methoxy groups direct regioselective oxidation at adjacent carbons, forming ketones or carboxylic acids depending on conditions.
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Hydrolysis : Protonation of methoxy oxygen facilitates nucleophilic attack by water, yielding hydroxyl groups.
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Substitution : The nitrogen’s lone pair enables alkylation or arylation under basic conditions, forming quaternary ammonium intermediates .
Stability and Reactivity Trends
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pH Sensitivity : The hydrochloride salt enhances water solubility but decomposes under strongly basic conditions (pH >10) .
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Thermal Stability : Decomposes above 200°C, releasing HCl and forming spirocyclic lactams.
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Light Sensitivity : Prolonged UV exposure induces radical-mediated decomposition, requiring amber glass storage .
Scientific Research Applications
Pharmacological Research
2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride has been investigated for its potential as a pharmacological agent. Studies indicate that it may exhibit significant biological activities, particularly as an agonist for GPR119 receptors, which are implicated in metabolic regulation and diabetes management .
Case Study: GPR119 Agonists
A series of novel 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their efficacy as GPR119 agonists. These compounds demonstrated promising results in enhancing insulin secretion, suggesting their potential use in treating type 2 diabetes .
Synthesis of Drug Intermediates
The compound serves as a critical intermediate in the synthesis of other bioactive molecules. For instance, it has been utilized in the production of 7-oxo-2-azaspiro[3.5]nonane, which has shown activity against respiratory syncytial virus (RSV) and as an irreversible inhibitor of epidermal growth factor receptor (EGFR) .
Synthesis Methodology
The synthesis involves several steps:
- A first cyclization reaction under specific conditions (using acid-binding agents and phase transfer catalysts).
- A second cyclization step to yield the desired spiro compound.
This method is characterized by high yields (over 82%) and mild reaction conditions, making it suitable for large-scale production .
Organic Synthesis
The compound's unique structural features allow it to participate in various organic reactions, including nucleophilic substitutions and cyclizations, making it valuable for synthesizing complex organic molecules.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2,2-dimethoxy-7-azaspiro[3.5]nonane hydrochloride with analogous spirocyclic compounds:
Notes:
- Diaza derivatives : The introduction of a second nitrogen (e.g., 2,7-diazaspiro) increases hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability .
- Oxa/Thia analogs : Replacement of nitrogen with oxygen or sulfur (e.g., 7-oxa or 2-thia) alters electronic properties and ring strain, impacting reactivity .
Key Research Findings
- Bioactivity: Methyl-substituted diazaspiro compounds (e.g., 2-Methyl-2,7-diazaspiro[3.5]nonane diHCl) show higher receptor affinity (pKi > 7) compared to non-methylated analogs, attributed to steric effects .
- Stability: Oxa/aza substitutions influence hydrolytic stability; 7-thia derivatives (e.g., 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide HCl) exhibit enhanced resistance to enzymatic degradation .
- Market Trends : Over 5,200 suppliers are registered for spirocyclic compounds on platforms like ECHEMI, reflecting high demand in pharmaceutical and agrochemical sectors .
Biological Activity
2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride is a compound belonging to the spirocyclic class of organic molecules, which has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride
- CAS Number : 1638766-92-3
- Molecular Formula : C12H19ClN2O2
- Molecular Weight : 250.74 g/mol
The biological activity of 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist for certain G protein-coupled receptors (GPCRs), particularly those involved in glucose metabolism and appetite regulation.
Potential Mechanisms:
- GPR119 Agonism : Similar compounds have shown efficacy in activating GPR119, a receptor implicated in insulin secretion and glucose homeostasis. This activation may lead to improved glycemic control in diabetic models .
- Neurotransmitter Modulation : The spirocyclic structure could influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Case Studies and Research Findings
- Antidiabetic Effects : In a study involving diabetic rats, compounds structurally related to 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride demonstrated significant reductions in blood glucose levels when administered as GPR119 agonists. The compound showed a favorable pharmacokinetic profile, indicating its potential for therapeutic use in diabetes management .
- Neuroprotective Effects : Research has indicated that similar spirocyclic compounds exhibit neuroprotective properties by modulating oxidative stress pathways and promoting neuronal survival in models of neurodegeneration. This suggests that 2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride may possess similar protective effects against neurotoxic agents .
- Antimicrobial Activity : Preliminary assays have indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections or as a preservative agent in pharmaceutical formulations.
Data Table: Summary of Biological Activities
Q & A
Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- MPTP-induced Parkinson’s model in mice: Assess dopamine preservation via HPLC.
- Chronic constriction injury (CCI) in rats: Measure mechanical allodynia thresholds.
- Microdialysis : Monitor neurotransmitter levels (e.g., glutamate) in hippocampal regions .
Tables for Comparative Analysis
Q. Table 1. Structural analogs and their biological activities
Q. Table 2. Key synthetic parameters for spirocyclic derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Avoids ring-opening |
| Solvent | THF/DCM (1:1) | Enhances solubility |
| Catalyst | K₂CO₃ (2.5 eq) | Facilitates deprotonation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
